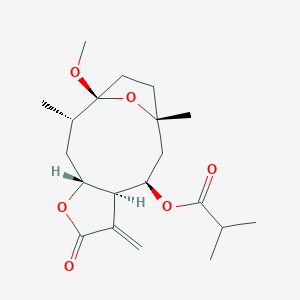
phytanoyl-Coenzyme A (triethylammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytanic acid is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources. Under normal conditions, phytanic acid is degraded via α-oxidation (oxidative decarboxylation) to produce pristanic acid, which then undergoes β-oxidation as part of the metabolism process. Degradation of phytanic acid is impaired in patients with peroxisomal disorders or diseases such as infantile phytanic acid storage disease or Refsum’s disease. phytanoyl-Coenzyme A (CoA) is the conjugate of phytanic acid and CoA.
Aplicaciones Científicas De Investigación
Enzyme Characterization in Human Liver
Phytanoyl-Coenzyme A hydroxylase, a significant peroxisomal enzyme, is vital in the alpha-oxidation of phytanoyl-Coenzyme A. Its activity is essential for diagnosing inherited diseases where this enzyme is deficient. Optimal activity measurements require preformed phytanoyl-Coenzyme A plus other components. This research is crucial for understanding inherited diseases and enzyme purification (Jansen et al., 1998).
Phytanoyl-CoA Hydroxylase in Peroxisomes
Phytanoyl-CoA hydroxylase, found in human liver peroxisomes, plays a role in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid. This enzyme's deficiency in Zellweger syndrome patients explains their impaired phytanic acid oxidation (Jansen et al., 1996).
Role in Nucleotide Synthesis
S-alkyl esters of protected 2′-deoxyribonucleoside 3′-phosphorothioates, crucial in oligodeoxyribonucleotide synthesis, involve triethylammonium salts. This process is fundamental in nucleotide research and has broad applications in biochemistry and molecular biology (Xiaohai Liu & C. Reese, 1995).
Phytanol and Phytol Derivative Synthesis
Phytanol and phytol derivatives, such as monophytanyl phosphate and phytanyl pyrophosphate, are synthesized using processes that involve triethylammonium phosphate. These compounds are significant in biochemical studies, particularly in understanding lipid metabolism (C. Joo et al., 1973).
PHYHD1A Analysis
PHYHD1A, related to phytanoyl-CoA hydroxylase, functions as a 2-oxoglutarate dependent oxygenase. While it does not directly involve in phytanoyl coenzyme-A metabolism, it provides insights into related metabolic pathways (Zhang et al., 2011).
Phytanoyl-CoA 2-Hydroxylase Specificity Studies
Investigations into phytanoyl-coenzyme A 2-hydroxylase (PAHX) reveal its role in hydroxylating various CoA derivatives. This research enhances understanding of enzymes involved in lipid metabolism and related diseases (Searls et al., 2005).
Propiedades
Nombre del producto |
phytanoyl-Coenzyme A (triethylammonium salt) |
|---|---|
Fórmula molecular |
C41H74N7O17P3S · 3C6H15N |
Peso molecular |
1365.63 |
InChI |
InChI=1S/C41H74N7O17P3S.3C6H15N/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48;3*1-4-7(5- |
Clave InChI |
YPPWBXNCPGZYJL-LHSCBJDXSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(SCCNC(CCNC([C@@](O)([H])C(C)(C)COP(OP([O-])(OCC1C(OP(O)([O-])=O)C(O)C(N2C=NC3=C2N=CN=C3N)O1)=O)([O-])=O)=O)=O)=O.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC |
Sinónimos |
Phytanic Acid Coenzyme A Ester (triethylammonium salt); phytanoyl-CoA (triethylammonium salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



